

Spectroscopic Analysis of Methyl Vinyl Sulfone: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl vinyl sulfone	
Cat. No.:	B151964	Get Quote

This guide provides a comprehensive overview of the spectroscopic data for **methyl vinyl sulfone** (CAS No: 3680-02-2), a key reagent and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Data Presentation

The following sections summarize the key spectroscopic data for **methyl vinyl sulfone**. The data is presented in a structured format to facilitate analysis and comparison.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of **methyl vinyl sulfone**. The molecule, with the structure CH₃SO₂CH=CH₂, presents a distinct set of signals in both ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for **Methyl Vinyl Sulfone**



Protons	Chemical Shift (δ) ppm (Predicted Range)	Multiplicity	Coupling Constants (J) Hz (Typical Values)
-SO ₂ CH=	6.8 - 7.2	dd	J (trans) = ~16 Hz, J (cis) = ~9 Hz
=CH ₂ (trans to -SO ₂ R)	6.2 - 6.5	d	J (trans) = ~16 Hz
=CH ₂ (cis to -SO ₂ R)	6.0 - 6.3	d	J (cis) = ~9 Hz
-СН3	2.9 - 3.2	S	-

Note: Specific, experimentally-derived chemical shifts and coupling constants were not available in the searched literature. Values are estimated based on typical ranges for vinyl sulfones. Spectra are available from sources such as Sigma-Aldrich and ChemicalBook for direct interpretation.[1]

Table 2: 13C NMR Spectroscopic Data for Methyl Vinyl Sulfone

Carbon	Chemical Shift (δ) ppm (Predicted Range)	
-SO₂CH=	135 - 145	
=CH ₂	125 - 135	
-CH₃	40 - 45	

Note: Experimentally-derived chemical shifts were not explicitly listed in the search results. Values are based on typical ranges for similar functional groups. Spectra are available from various chemical suppliers and databases.[1][2]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy reveals the key functional groups present in **methyl vinyl sulfone**, particularly the sulfone and vinyl moieties.

Table 3: IR Absorption Data for Methyl Vinyl Sulfone



Functional Group	Absorption Range (cm ⁻¹)	Bond Vibration
Vinyl C-H	3100 - 3000	Stretch
Methyl C-H	3000 - 2850	Stretch
C=C	1680 - 1640	Stretch
S=O	1350 - 1300	Asymmetric Stretch
S=O	1160 - 1120	Symmetric Stretch
C-S	800 - 600	Stretch

Note: These are characteristic absorption ranges. Specific peak values can be obtained from spectra provided by sources like ChemicalBook and SpectraBase.[3]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **methyl vinyl sulfone**. The molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight of approximately 106.14 g/mol .[1]

Table 4: Mass Spectrometry Fragmentation Data for Methyl Vinyl Sulfone

m/z	Relative Intensity (%)	Putative Fragment
106	Moderate	[M] ⁺ , [C ₃ H ₆ O ₂ S] ⁺
79	High	[CH3SO2]+
65	High	[SO ₂ H] ⁺
63	High	[CH₃S] ⁺
43	High	[C ₂ H ₃ O] ⁺ or [C ₃ H ₇] ⁺
27	High	[C ₂ H ₃] ⁺

Note: Data compiled from multiple sources. Relative intensities can vary based on instrumentation and experimental conditions.[1]



Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data. The following protocols are representative of standard procedures for obtaining the data presented above.

2.1. NMR Spectroscopy Protocol

- Sample Preparation: A sample of **methyl vinyl sulfone** (approx. 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition: The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
- 13C NMR Acquisition: The spectrum is acquired with proton decoupling, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio for all carbon signals.
- Data Processing: The raw Free Induction Decay (FID) data is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.2. IR Spectroscopy Protocol

- Sample Preparation (Neat Liquid): A single drop of neat **methyl vinyl sulfone** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are pressed together to form a thin liquid film.
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[1]



- Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A
 background spectrum of the clean salt plates is recorded first and automatically subtracted
 from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹
 to generate the final spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

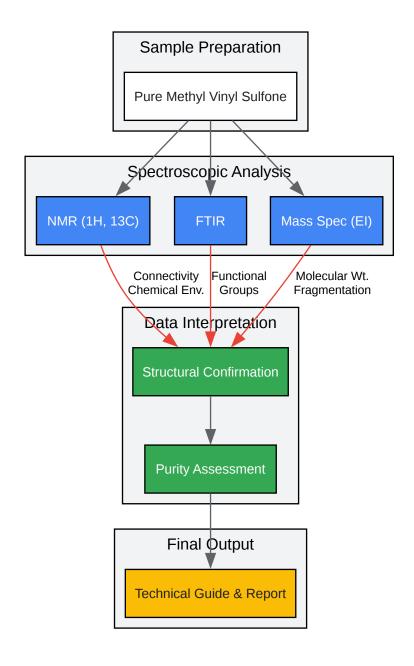
2.3. Mass Spectrometry Protocol

- Sample Introduction: The sample is introduced into the mass spectrometer via Gas
 Chromatography (GC-MS) or direct infusion. For GC-MS, a dilute solution of methyl vinyl sulfone in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
- Instrumentation: An electron ionization (EI) mass spectrometer is used.
- Ionization: In the ion source, molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the complete spectroscopic characterization of a known chemical compound like **methyl vinyl sulfone**.





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Caption: Workflow for the spectroscopic characterization of **methyl vinyl sulfone**.

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References

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